ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

描述

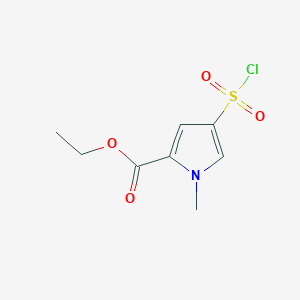

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a chlorosulfonyl group and an ethyl ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the chlorosulfonation of ethyl 1-methyl-1H-pyrrole-2-carboxylate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the product.

化学反应分析

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. These reactions typically proceed under mild conditions with base-mediated deprotonation:

For example, coupling with 1-methylpyrrole in the presence of Pd(PPh₃)₄ and K₂CO₃ yields heteroaryl sulfones (e.g., 2-(thiophen-2-yl)pyrrole) via desulfitative cross-coupling .

Palladium-Catalyzed Cross-Coupling

The chlorosulfonyl group participates in palladium-catalyzed desulfitative heteroarylation, enabling the synthesis of biheteroaryl systems:

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-Methylpyrrole | PdCl₂(CH₃CN)₂ | 140°C, Li₂CO₃, dioxane | 2-(Thiophen-2-yl)pyrrole | 81% | |

| 2-n-Butylfuran | Pd(PPh₃)₄ | 90°C, K₂CO₃, H₂O | Furan-thiophene hybrids | 42–91% |

This method is chemoselective, preserving halide substituents (e.g., C-Br) for further functionalization .

Reduction and Oxidation

The chlorosulfonyl group can be reduced to sulfinic acid or oxidized to sulfonic acid derivatives:

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic conditions, enabling further derivatization:

Friedel-Crafts and Electrophilic Substitution

The pyrrole ring participates in electrophilic substitutions, though the electron-withdrawing chlorosulfonyl group directs reactivity:

科学研究应用

Medicinal Chemistry

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate has shown promise in medicinal chemistry due to its ability to inhibit specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound could enhance the efficacy of pharmaceutical agents by modulating metabolic pathways.

Case Study: Drug Interaction Studies

Preliminary studies indicate that the compound's inhibition of cytochrome P450 enzymes can lead to significant drug-drug interactions. For instance, co-administration with other medications metabolized by these enzymes may alter their pharmacokinetics, necessitating careful evaluation in clinical settings.

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for developing new pyrrole derivatives. Its unique structure allows for further modifications that can yield compounds with diverse biological activities.

Synthesis Overview:

The synthesis of this compound typically involves multiple steps, including the chlorination of pyrrole derivatives and subsequent reactions to introduce the carboxylate moiety .

作用机制

The mechanism of action of ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Similar Compounds

Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other heterocycles.

Sulfonimidates: Compounds with a similar sulfur (VI) center, used as intermediates in the synthesis of other sulfur-containing compounds.

Uniqueness

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of a pyrrole ring with a chlorosulfonyl group and an ethyl ester group. This unique structure allows for a diverse range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

生物活性

Ethyl 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a pyrrole ring substituted with a chlorosulfonyl group and an ethyl ester. The synthesis typically involves multi-step reactions that can be optimized for yield and purity. The initial steps usually include the chlorination of pyrrole derivatives followed by sulfonylation and esterification processes.

Inhibition of Cytochrome P450 Enzymes

Preliminary studies indicate that this compound exhibits significant inhibition of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, suggesting that this compound may influence the pharmacokinetics of other drugs when co-administered. Such interactions could enhance the efficacy of certain pharmaceuticals by modulating their metabolic pathways.

Antimicrobial Properties

Recent research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating a possible application in treating infections caused by drug-resistant bacteria. The minimum inhibitory concentration (MIC) values for several strains were found to be promising, warranting further investigation into its mechanism of action and therapeutic potential .

Data Table: Biological Activity Overview

Case Study 1: Drug Interaction Potential

A study investigating the drug interaction potential of this compound found that its inhibition of CYP enzymes could lead to altered metabolism of common medications, such as antidepressants and anticoagulants. This finding underscores the importance of assessing drug-drug interactions during clinical evaluations.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with MIC values lower than those of standard antibiotics used in treatment .

Research Findings

Research findings support the notion that this compound has promising biological activities that could be harnessed in pharmaceutical applications. Its ability to inhibit key metabolic enzymes positions it as a valuable candidate for drug development, particularly in enhancing the effectiveness of existing medications through metabolic modulation.

属性

IUPAC Name |

ethyl 4-chlorosulfonyl-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S/c1-3-14-8(11)7-4-6(5-10(7)2)15(9,12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIKOURGUCCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。